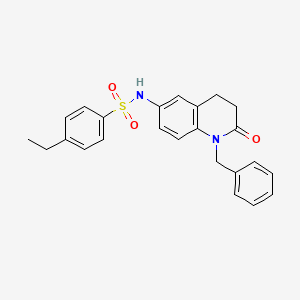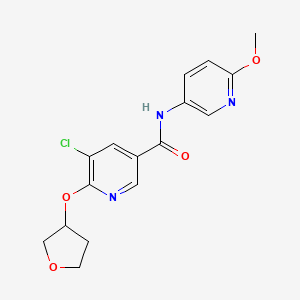
2-(Naphthalene-2-sulfonamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Naphthalene-2-sulfonamido)benzamide is a chemical compound with the molecular formula C17H14N2O3S and a molecular weight of 326.37 g/mol . This compound has garnered attention in scientific research due to its diverse range of applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalene-2-sulfonamido)benzamide typically involves the amidation of benzamides with sulfonyl azides. One efficient method is the iridium-catalyzed ortho-selective carbon–hydrogen amidation of benzamides with sulfonyl azides in ionic liquids . This protocol offers moderate to excellent chemical yields, exclusive regioselectivities, and good functional group tolerance under mild conditions in the open air .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound is available from various suppliers, indicating that it can be produced on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Naphthalene-2-sulfonamido)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in substitution reactions, where the sulfonamide group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonyl azides for amidation, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as potassium permanganate for oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, amidation with sulfonyl azides yields sulfonamido derivatives, while reduction with lithium aluminum hydride produces amine derivatives .
Applications De Recherche Scientifique
2-(Naphthalene-2-sulfonamido)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an inhibitor of enzymes involved in various biological processes.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Naphthalene-2-sulfonamido)benzamide involves its interaction with specific molecular targets and pathways. For example, it has been designed based on the structures of PPARγ partial agonists and acetylcholinesterase inhibitors, aiming for a multi-target approach for the therapy of diseases like Alzheimer’s and diabetes . The presence of a naphthalene-sulfonamide group and a benzamide group allows possible inhibitory activity against fatty acid amide hydrolase, involved in neuroinflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: Designed for a multi-target approach for the therapy of elderly diseases, such as diabetes and Alzheimer’s disease.
(S)-2-{Methyl-[2-(Naphthalene-2-Sulfonylamino)-5-(Naphthalene-2-Sulfonyloxy)-Benzoyl]-Amino}-Succinicacid: Explored for its potential therapeutic applications.
Uniqueness
2-(Naphthalene-2-sulfonamido)benzamide is unique due to its specific structural features, which allow it to interact with multiple molecular targets and pathways. Its combination of a naphthalene-sulfonamide group and a benzamide group provides it with distinct chemical and biological properties that make it valuable for various scientific research applications .
Propriétés
IUPAC Name |
2-(naphthalen-2-ylsulfonylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c18-17(20)15-7-3-4-8-16(15)19-23(21,22)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,19H,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVAHNPIMLUQAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2969697.png)
![2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2969698.png)
![N,N-dimethyl-4-{[(2-phenyl-1,3-thiazol-4-yl)formamido]methyl}piperidine-1-carboxamide](/img/structure/B2969700.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2969701.png)


![7,8-difluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2969705.png)
![N-(2-(dimethylamino)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2969706.png)
![4-[(4-Bromophenyl)sulfanyl]aniline](/img/structure/B2969709.png)



